![molecular formula C14H10BrN2O+ B11702142 1-[2-(4-Bromophenyl)-2-oxoethyl]-3-cyanopyridinium CAS No. 765211-04-9](/img/structure/B11702142.png)
1-[2-(4-Bromophenyl)-2-oxoethyl]-3-cyanopyridinium
Description
1-[2-(4-BROMOPHENYL)-2-OXOETHYL]-3-CYANOPYRIDIN-1-IUM is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a cyano group, and a pyridinium ion, making it a versatile molecule for various chemical reactions and applications.
Properties
CAS No. |
765211-04-9 |
---|---|
Molecular Formula |
C14H10BrN2O+ |
Molecular Weight |
302.15 g/mol |
IUPAC Name |
1-[2-(4-bromophenyl)-2-oxoethyl]pyridin-1-ium-3-carbonitrile |
InChI |
InChI=1S/C14H10BrN2O/c15-13-5-3-12(4-6-13)14(18)10-17-7-1-2-11(8-16)9-17/h1-7,9H,10H2/q+1 |
InChI Key |
QVISHXGHKAVTOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C[N+](=C1)CC(=O)C2=CC=C(C=C2)Br)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-BROMOPHENYL)-2-OXOETHYL]-3-CYANOPYRIDIN-1-IUM typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate, which is then cyclized to form the desired pyridinium compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-BROMOPHENYL)-2-OXOETHYL]-3-CYANOPYRIDIN-1-IUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridinium compounds .
Scientific Research Applications
1-[2-(4-BROMOPHENYL)-2-OXOETHYL]-3-CYANOPYRIDIN-1-IUM has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1-[2-(4-BROMOPHENYL)-2-OXOETHYL]-3-CYANOPYRIDIN-1-IUM involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenylhydrazine hydrochloride
- O, O-diethyl-O-(2-chloro-4-bromophenyl) thiophosphate
- 4-Bromoacetophenone
Uniqueness
1-[2-(4-BROMOPHENYL)-2-OXOETHYL]-3-CYANOPYRIDIN-1-IUM is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.